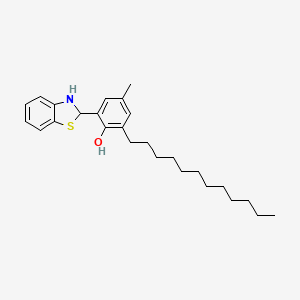
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol typically involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The introduction of the dodecyl and methyl groups can be achieved through alkylation reactions. Common reagents used in these reactions include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazoles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the phenol ring.
Applications De Recherche Scientifique
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mécanisme D'action
The mechanism of action of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the benzothiazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2H-Benzothiazol-2-yl)phenol: Lacks the dodecyl and methyl groups, resulting in different chemical properties and applications.
2-(2H-Benzothiazol-2-yl)-4-methylphenol: Similar structure but without the dodecyl group, affecting its solubility and reactivity.
2-(2H-Benzothiazol-2-yl)-6-(dodecyl)phenol: Lacks the methyl group, which can influence its chemical behavior and applications.
Uniqueness
The presence of both dodecyl and methyl groups in 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol imparts unique solubility, stability, and reactivity characteristics. These features make it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C26H37NOS |
|---|---|
Poids moléculaire |
411.6 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1,3-benzothiazol-2-yl)-6-dodecyl-4-methylphenol |
InChI |
InChI=1S/C26H37NOS/c1-3-4-5-6-7-8-9-10-11-12-15-21-18-20(2)19-22(25(21)28)26-27-23-16-13-14-17-24(23)29-26/h13-14,16-19,26-28H,3-12,15H2,1-2H3 |
Clé InChI |
PACBIGNRUWABMA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=C(C(=CC(=C1)C)C2NC3=CC=CC=C3S2)O |
SMILES canonique |
CCCCCCCCCCCCC1=C(C(=CC(=C1)C)C2NC3=CC=CC=C3S2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















